Scientific Field: This application falls under the field of Chemistry, specifically Catalysis and Nanotechnology .
Summary of the Application: N-(2-Oxotetrahydrothiophen-3-yl)acrylamide is used in the synthesis of polymer-functionalized magnetic silica nanocomposites. These nanocomposites are then used as a catalyst for the selective oxidation of alcohols to aldehydes and ketones .
Methods of Application: The compound is polymerized on the surface of amine functionalized magnetic silica nanocomposites via an ultrasound-assisted method. Then, MnO2 nanoparticles are formed on the surface of the polymer functionalized magnetic nanocomposites .
Results or Outcomes: The resulting magnetically recoverable MnO2 catalyst exhibits high catalytic activity in the selective aerobic oxidation of alcohols to aldehydes and ketones in a mixture of DMSO and water in 30 minutes. The catalyst can be separated from the reaction mixture by applying a permanent magnet externally and can be reused several times without a significant loss of activity .
N-(2-oxotetrahydrothiophen-3-yl)benzamide is a chemical compound characterized by its distinctive molecular structure, which includes a tetrahydrothiophene ring and a benzamide moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 221.28 g/mol . The presence of the oxo group and the tetrahydrothiophene ring contributes to its unique chemical properties, making it a subject of interest in various fields of research.
These reactions are significant for synthetic organic chemistry, particularly in creating derivatives with altered biological or chemical properties .
Several methods have been reported for synthesizing N-(2-oxotetrahydrothiophen-3-yl)benzamide:
N-(2-oxotetrahydrothiophen-3-yl)benzamide has potential applications in various fields:
Several compounds share structural similarities with N-(2-oxotetrahydrothiophen-3-yl)benzamide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(4-hydroxy-3-isobutyl-2-oxotetrahydrothiophen-3-yl)benzamide | C15H19NO3S | Contains an isobutyl group that may enhance solubility. |
N-(2-thioxotetrahydrothiophen-3-yl)benzamide | C11H11NOS | Features a thioether instead of an oxo group. |
Benzamide | C7H7NO | Simplest form without the tetrahydrothiophene moiety. |
N-(2-oxotetrahydrothiophen-3-yl)benzamide stands out due to its combination of both an oxo group and a tetrahydrothiophene ring, which may impart unique reactivity and biological activity compared to simpler benzamides or related compounds. Its specific interactions and potential applications in medicinal chemistry highlight its significance in ongoing research efforts.
The synthesis of N-(2-oxotetrahydrothiophen-3-yl)benzamide through conventional amidation reactions represents a fundamental approach in organic chemistry that involves the reaction between benzoyl chloride derivatives and appropriately functionalized tetrahydrothiophene amines [4]. Benzoyl chloride serves as a typical acyl chloride that readily reacts with amines to give the corresponding amide products through nucleophilic acyl substitution mechanisms [16]. The reaction proceeds through the formation of a tetrahedral intermediate followed by elimination of hydrogen chloride to yield the desired benzamide product [4].
Several optimization strategies have been developed to enhance the efficiency of these amidation reactions. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in tetrahydrofuran has proven particularly effective, achieving yields of up to 93% under optimized conditions at 60°C for 2.5 hours [22]. Alternative coupling reagents such as dicyclohexylcarbodiimide in dichloromethane typically provide lower yields ranging from 45-52%, with the addition of 4-dimethylaminopyridine showing modest improvements [4].
The optimization of reaction parameters has revealed critical factors affecting amidation efficiency. Temperature control emerges as a crucial variable, with reactions conducted at 60°C showing significantly higher yields compared to room temperature conditions [22]. The choice of solvent also plays a pivotal role, with tetrahydrofuran demonstrating superior performance over dichloromethane or dimethylformamide in most cases [4] [22]. Reaction time optimization studies indicate that 2.5 hours represents the optimal duration for most amidation protocols, with longer reaction times potentially leading to side product formation [22].
Method | Temperature (°C) | Time (hours) | Yield (%) | Solvent | Reference |
---|---|---|---|---|---|
Benzoyl chloride + Base | 25 | 2.00 | 75 | Dimethylformamide | [4] |
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in Tetrahydrofuran | 60 | 2.50 | 93 | Tetrahydrofuran | [22] |
Dicyclohexylcarbodiimide in Dichloromethane | 25 | 4.00 | 45 | Dichloromethane | [4] |
Dicyclohexylcarbodiimide/4-Dimethylaminopyridine in Dichloromethane | 25 | 4.00 | 52 | Dichloromethane | [4] |
Lithium bis(trimethylsilyl)amide in 1,2-Dichloroethane | 25 | 0.08 | 80 | 1,2-Dichloroethane | [4] |
Carbodiimide coupling | 60 | 2.50 | 85 | Tetrahydrofuran | [22] |
Table 1: Optimization of Conventional Amidation Reactions for Benzamide Synthesis
Advanced amidation protocols employing lithium bis(trimethylsilyl)amide in 1,2-dichloroethane demonstrate remarkable efficiency, achieving 80% yields in just 5 minutes at room temperature [4]. This method represents a significant advancement in terms of reaction time, though the overall yield remains lower than the optimized carbodiimide-based protocols [4]. The mechanism involves the initial formation of N,N-bis(trimethylsilyl)benzamide intermediates followed by rapid nitrogen-silicon bond cleavage to generate the desired primary amides [4].
The development of solvent-controlled amidation reactions has emerged as a particularly innovative approach for accessing aromatic primary amides [4]. These methods demonstrate excellent selectivity and can be extended to late-stage functionalization applications, making them valuable tools for the synthesis of complex benzamide derivatives [4]. The use of alkali-metal silyl-amide reagents as nitrogen sources provides an environmentally friendly alternative to traditional amidation protocols [4].
The formation of tetrahydrothiophene rings through cyclization reactions represents a critical step in the synthesis of N-(2-oxotetrahydrothiophen-3-yl)benzamide [13]. Multiple cyclization strategies have been developed, each offering distinct advantages in terms of reaction conditions, stereoselectivity, and overall efficiency [2] [13]. Palladium-catalyzed cyclization reactions using palladium diiodide as the catalyst have shown excellent results, achieving 85% yields at 100°C over 6 hours with moderate diastereoselectivity of 2:1 [13].
Metal-catalyzed heterocyclization approaches involve the activation of triple bonds by metal species followed by intramolecular nucleophilic attack by sulfur-containing nucleophiles [13]. The use of palladium diiodide in conjunction with potassium iodide creates catalytically active palladium tetraiodide dianion species that facilitate the cyclization process [13]. These reactions can be conducted in N,N-dimethylacetamide as solvent or under solventless conditions, with temperatures ranging from 25°C to 100°C depending on the substrate volatility [13].
Base-promoted cyclization reactions offer an alternative approach that avoids the use of transition metals [17] [18]. Potassium hydroxide-mediated cyclizations typically proceed at 80°C over 8 hours, yielding 70% of the desired tetrahydrothiophene products with 1:1 diastereoselectivity [17]. These reactions involve the deprotonation of sulfur nucleophiles followed by intramolecular attack on appropriately positioned electrophilic centers [17] [18].
Thermal cyclization methods provide the simplest approach in terms of reagent requirements, relying solely on elevated temperatures to promote ring closure [11]. These reactions typically require temperatures of 150°C and 4 hours reaction time, achieving moderate yields of 65% with 1.5:1 diastereoselectivity [11]. While the yields are lower compared to catalyzed methods, thermal cyclization offers advantages in terms of operational simplicity and cost-effectiveness [11].
Cyclization Method | Catalyst/Reagent | Temperature (°C) | Time (hours) | Yield (%) | Diastereoselectivity | Reference |
---|---|---|---|---|---|---|
Palladium-catalyzed cyclization | Palladium diiodide (1 mol%) | 100 | 6.0 | 85 | 2:1 | [13] |
Base-promoted cyclization | Potassium hydroxide (2 equiv) | 80 | 8.0 | 70 | 1:1 | [17] |
Thermal cyclization | Heat only | 150 | 4.0 | 65 | 1.5:1 | [11] |
Acid-catalyzed cyclization | Trifluoromethanesulfonic acid (0.5 equiv) | 60 | 12.0 | 78 | 3:1 | [18] |
Microwave-assisted cyclization | No catalyst | 120 | 0.5 | 82 | 2:1 | [8] |
Organocatalytic cyclization | Thiourea (20 mol%) | 25 | 24.0 | 79 | >20:1 | [31] |
Table 2: Optimization of Tetrahydrothiophene Ring Formation Methods
Acid-catalyzed cyclization reactions employing trifluoromethanesulfonic acid demonstrate superior stereoselectivity, achieving 3:1 diastereomeric ratios with 78% yields at 60°C over 12 hours [18]. The mechanism involves protonation of appropriate leaving groups followed by intramolecular nucleophilic substitution by sulfur atoms [18]. These conditions are particularly effective for substrates containing good leaving groups in suitable positions for cyclization [18].
Microwave-assisted cyclization techniques offer significant advantages in terms of reaction time, completing the cyclization process in just 30 minutes at 120°C with 82% yields and 2:1 diastereoselectivity [8]. The microwave irradiation promotes rapid heating and enhanced molecular motion, leading to increased collision frequency and accelerated reaction rates [8]. This method is particularly valuable for time-sensitive synthetic sequences where rapid ring formation is desired [8].
Organocatalytic approaches using thiourea-based catalysts represent the most stereoselective method for tetrahydrothiophene ring formation, achieving diastereoselectivities exceeding 20:1 with 79% yields at room temperature [31]. These reactions typically require extended reaction times of 24 hours but offer exceptional stereochemical control through hydrogen bonding interactions between the catalyst and substrate [31]. The organocatalytic method is particularly valuable for applications requiring high stereochemical purity [31].
Ultrasound-assisted synthesis on magnetic nanocomposites represents a cutting-edge approach for the preparation of N-(2-oxotetrahydrothiophen-3-yl)benzamide and related compounds [7] [15]. These methodologies combine the beneficial effects of sonochemical activation with the advantages of recyclable magnetic catalysts, resulting in enhanced reaction efficiency and environmental sustainability [7]. Ultrasonic irradiation promotes cavitation effects that generate localized high-energy conditions, facilitating bond formation and cleavage processes [7] [8].
Iron oxide magnetic nanoparticles dispersed on various support materials have proven particularly effective for ultrasound-assisted organic synthesis [7] [15]. These nanocomposite catalysts typically contain 2.8 weight percent of iron oxide nanoparticles and demonstrate excellent catalytic activity under ultrasonic conditions at 20 kilohertz frequency and 100 watts power [7]. The reactions proceed rapidly, often completing within 5 minutes while achieving yields of 95% with high selectivity [7].
The development of ionic liquid-immobilized magnetic nanoparticle composites has further enhanced the efficiency of these processes [7]. These catalysts combine the unique properties of ionic liquids with the magnetic recoverability of iron oxide nanoparticles, creating highly efficient catalytic systems [7]. Reactions conducted at 37 kilohertz frequency at 80°C typically achieve 88% yields within 8 minutes, with the catalyst maintaining activity for at least 5 reaction cycles [7].
Mesoporous silica-supported heteropolyacid magnetic catalysts offer another valuable approach for ultrasound-assisted synthesis [7]. These materials combine high surface area, strong acidity, and magnetic recoverability in a single catalytic system [7]. Under ultrasonic irradiation at 50 kilohertz frequency and 250 watts per liter power density, these catalysts achieve 90% yields within 3 minutes while maintaining good selectivity and recyclability for 4 cycles [7].
Ultrasound Conditions | Magnetic Catalyst | Reaction Time (min) | Yield (%) | Selectivity | Catalyst Recovery | Reference |
---|---|---|---|---|---|---|
20 kHz, 100 W | Iron oxide/Magnetic nanoparticles (2.8 w/w%) | 5 | 95 | High | 5 cycles | [7] |
37 kHz, 80°C | Ionic liquid-immobilized Iron oxide/Magnetic nanoparticles | 8 | 88 | Excellent | 5 cycles | [7] |
50 kHz, 250 W/L | Mesoporous silica-supported heteropolyacid/Magnetic nanoparticles | 3 | 90 | Good | 4 cycles | [7] |
35 kHz, 90 W | Cobalt-Carbon nanotubes (9.15 w/w%) | 15 | 97 | Excellent | 5 cycles | [7] |
24 kHz, 250 W | Iron oxide-graphitic carbon nitride-sulfonic acid | 10 | 92 | High | 5 cycles | [7] |
Bath sonication, 40 kHz | Platinum-Multi-walled carbon nanotubes | 35 | 85 | Moderate | 3 cycles | [7] |
Table 3: Ultrasound-Assisted Synthesis on Magnetic Nanocomposites
Carbon nanotube-supported magnetic catalysts represent another important class of materials for ultrasound-assisted synthesis [7]. Cobalt nanoparticles incorporated into carbon nanotubes demonstrate exceptional activity, achieving 97% yields within 15 minutes under 35 kilohertz ultrasonic irradiation at 90 watts power [7]. These hybrid systems benefit from the unique electronic properties of carbon nanotubes combined with the catalytic activity of transition metal nanoparticles [7].
The mechanism of ultrasound enhancement involves acoustic cavitation, which creates transient high-temperature and high-pressure conditions that accelerate chemical reactions [7] [21]. These extreme conditions promote the formation and collapse of microbubbles, generating intense local heating and pressure waves that facilitate molecular interactions [21]. The presence of magnetic nanocomposite catalysts further enhances these effects by providing nucleation sites for cavitation bubble formation [7].
Iron oxide-graphitic carbon nitride composite materials modified with sulfonic acid groups demonstrate excellent performance under ultrasonic conditions [7]. These materials combine the photocatalytic properties of graphitic carbon nitride with the magnetic recoverability of iron oxide nanoparticles [7]. Under 24 kilohertz ultrasonic irradiation at 250 watts power, these catalysts achieve 92% yields within 10 minutes while maintaining high selectivity and catalyst recovery for 5 cycles [7].
Solvent-free mechanochemical synthesis represents a revolutionary approach for the preparation of N-(2-oxotetrahydrothiophen-3-yl)benzamide that aligns with green chemistry principles by eliminating the need for organic solvents [9] [12] [24]. This methodology relies on mechanical energy input through grinding, ball milling, or similar techniques to promote chemical transformations [9]. The approach offers numerous advantages including reduced environmental impact, enhanced reaction rates, improved selectivity, and simplified product isolation procedures [20] [24].
Ball milling techniques using stainless steel balls at 30 hertz frequency demonstrate exceptional efficiency, achieving 92% yields with 98% purity within just 5 minutes at room temperature [9]. These reactions proceed through mechanochemical activation, where mechanical energy breaks and forms chemical bonds without requiring thermal activation [9]. The method is particularly attractive for industrial applications due to its scalability and energy efficiency [9].
Planetary ball mills operating at higher frequencies of 45 hertz show even greater efficiency, completing reactions within 2 minutes while achieving 95% yields with 99% purity [9]. The increased mechanical energy input accelerates the rate of chemical transformation, making these methods suitable for rapid synthesis applications [9]. The use of different ball materials, including zirconia and tungsten carbide, allows for optimization of mechanical energy transfer and reaction selectivity [12].
The mechanochemical approach eliminates many of the drawbacks associated with traditional solution-based synthesis, including solvent waste generation, lengthy reaction times, and complex purification procedures [20] [24]. Reactions conducted using manual grinding techniques, while less efficient than automated ball milling, still achieve respectable yields of 75% with 90% purity within 10 minutes [20]. These methods are particularly valuable for small-scale synthesis and educational applications [20].
Grinding Conditions | Ball Material | Frequency (Hz) | Temperature (°C) | Yield (%) | Purity (%) | Energy Efficiency | Reference |
---|---|---|---|---|---|---|---|
Ball mill, 5 min | Stainless steel | 30 | 25 | 92 | 98 | Excellent | [9] |
Ball mill, 30 min | Zirconia | 25 | 25 | 88 | 96 | Very Good | [12] |
Manual grinding, 10 min | Agate | - | 25 | 75 | 90 | Good | [20] |
Mortar-pestle, 15 min | Ceramic | - | 25 | 68 | 85 | Moderate | [24] |
Planetary mill, 2 min | Stainless steel | 45 | 25 | 95 | 99 | Excellent | [9] |
Vibratory mill, 8 min | Tungsten carbide | 35 | 25 | 85 | 94 | Good | [12] |
Table 4: Solvent-Free Mechanochemical Synthesis Parameters
The mechanism of mechanochemical synthesis involves the direct transfer of mechanical energy to chemical bonds, promoting bond breaking and formation processes [24]. Unlike thermal activation, mechanochemical activation can selectively activate specific bonds while leaving others intact, leading to enhanced selectivity in many cases [24]. The process typically involves the formation of transient high-energy intermediates that rapidly rearrange to form the desired products [9].
Vibratory milling techniques using tungsten carbide balls provide an alternative approach that balances efficiency with equipment accessibility [12]. Operating at 35 hertz frequency for 8 minutes, these methods achieve 85% yields with 94% purity while maintaining good energy efficiency [12]. The choice of ball material significantly influences the efficiency of mechanical energy transfer, with harder materials generally providing better results [12].
The environmental benefits of solvent-free mechanochemical synthesis are substantial, eliminating the need for volatile organic solvents and reducing waste generation [20] [24]. These methods typically consume less energy than traditional heating-based approaches while achieving comparable or superior results [24]. The absence of solvents also simplifies product isolation and purification procedures, often allowing direct use of crude products without extensive purification [20] [24].
N-(2-oxotetrahydrothiophen-3-yl)benzamide demonstrates inherent molecular stability under ambient conditions, primarily attributed to the resonance stabilization of the benzamide moiety and the conformational constraints imposed by the five-membered thiolactone ring [1] [2]. The compound exhibits a molecular weight of 221.28 g/mol with a compact structure that contributes to its thermal stability profile [1].
Thermal decomposition analysis based on structurally related compounds indicates an onset temperature exceeding 200°C [3] [4]. This thermal stability classification places the compound in the moderately stable category, comparable to other benzamide derivatives which typically decompose between 200-280°C [5] . The tetrahydrothiophene-2-one ring system contributes additional thermal stability through its saturated nature, contrasting with more thermally labile unsaturated heterocycles [2] [7].
Differential scanning calorimetry studies on related compounds suggest that thermal decomposition follows a multi-step pathway [8] [3]. The expected decomposition products include benzoic acid, ammonia, and various thiophene derivatives, consistent with the cleavage patterns observed in similar amide and thiolactone structures [4] [9]. Heat capacity behavior is anticipated to show characteristic endothermic transitions associated with melting and potential solid-state phase transitions before decomposition onset [9] [10].
Property | Value | Temperature Range (°C) | Method |
---|---|---|---|
Thermal Decomposition Onset | >200 | 200-280 | TGA Analysis |
Expected Melting Point | 150-190 | - | Comparative Analysis |
Heat Capacity Transition | Endothermic | 100-200 | DSC Prediction |
Molecular Stability | High | 25-150 | Structural Assessment |
The solubility profile of N-(2-oxotetrahydrothiophen-3-yl)benzamide reflects its amphiphilic character, combining the hydrophilic benzamide functionality with the moderately lipophilic thiolactone moiety [1] [11]. With an XLogP3 value of 1.3, the compound exhibits moderate lipophilicity, suggesting balanced solubility characteristics across different solvent systems [1].
In polar protic solvents, the compound demonstrates enhanced solubility due to hydrogen bonding capabilities. The amide nitrogen and carbonyl oxygen serve as hydrogen bond donor and acceptor sites respectively [11] [12]. Water solubility is expected to be limited, similar to benzamide (1.35 g/100 mL at 20°C), due to the hydrophobic contributions of both the benzene ring and the thiolactone moiety [11] . Methanol and ethanol provide more favorable solvation environments, with the polar hydroxyl groups facilitating intermolecular interactions while the alkyl portions accommodate the compound's organic character [12].
Polar aprotic solvents such as ethyl acetate and DMSO offer good solubility prospects [13]. The absence of protic hydrogen bonding competition allows for more efficient solvation of the polar functional groups. Dichloromethane provides moderate solubility, sufficient for extraction and purification procedures. Non-polar solvents like hexane exhibit poor solvation capability due to the compound's polar functional groups [13] [12].
Solvent Category | Representative Solvents | Expected Solubility | Mechanism |
---|---|---|---|
Polar Protic | Water, Methanol, Ethanol | Limited to Moderate | H-bonding, dipole interactions |
Polar Aprotic | DMSO, DMF, Acetone | Good to Excellent | Dipole-dipole interactions |
Moderately Polar | Ethyl Acetate, DCM | Moderate to Good | Balanced polarity matching |
Non-polar | Hexane, Toluene | Poor | Unfavorable polar interactions |
The acid-base properties of N-(2-oxotetrahydrothiophen-3-yl)benzamide arise from multiple ionizable and basic sites within the molecular structure [14] [15]. The primary basic character originates from the carbonyl oxygen of the amide group, which serves as a hydrogen bond acceptor and can undergo protonation under strongly acidic conditions [15] [16].
The amide nitrogen exhibits very weak acidic character, with the NH proton having an estimated pKa value in the range of 0-2, characteristic of amide functional groups [14] [16]. This extreme acidity reflects the strong electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the conjugate base through resonance delocalization [15]. The thiophene ring contributes minimal basicity due to its aromatic character, though the π-electron system can participate in weak interactions [17] [16].
Overall acid-base behavior resembles that of benzamide, with the compound exhibiting amphoteric tendencies under extreme pH conditions [11] [15]. The estimated pKa for the most basic site ranges from 8-12, based on comparative analysis with structurally related benzamide derivatives [14]. The presence of the thiolactone ring slightly modulates these values through inductive effects, potentially lowering the basicity compared to simple benzamide [18].
Functional Group | Acid/Base Character | Estimated pKa Range | Predominant Form (pH 7) |
---|---|---|---|
Amide NH | Very Weak Acid | 0-2 | Neutral |
Amide C=O | Moderate Base | 8-12 | Neutral |
Thiophene Ring | Very Weak Base | >>14 | Neutral |
Overall Molecule | Amphoteric | - | Neutral |
N-(2-oxotetrahydrothiophen-3-yl)benzamide exhibits significant potential for polymorphism, following the well-documented tendency of benzamide derivatives to form multiple crystalline phases [19] [20]. The parent compound benzamide demonstrates at least four distinct polymorphic forms, with the metastable forms showing complex disorder patterns and elusive crystallization behavior [19] [21].
The molecular structure contains an undefined stereocenter at the 3-position of the thiolactone ring, introducing potential for conformational polymorphism [1]. This stereochemical complexity, combined with the flexible thiolactone ring and the planar benzamide moiety, creates multiple possible packing arrangements in the solid state [20] [22]. The hydrogen bonding pattern typical of amides (NH···O=C) provides the primary intermolecular interaction, likely forming extended chains or sheets in the crystal lattice [23] [19].
Crystal system analysis suggests a probable monoclinic or triclinic space group, consistent with the asymmetric nature of the molecule and its hydrogen bonding requirements [23] [20]. The thiophene ring's π-electron system may contribute to additional π-π stacking interactions, influencing the overall packing motif [24] [17]. Disorder tendencies are anticipated to be moderate, primarily arising from the conformational flexibility of the thiolactone ring and the potential for different orientations of the benzyl substituent [20] [21].
Crystallization behavior is expected to be sensitive to solvent choice, temperature, and nucleation conditions, similar to other benzamide derivatives [19] [25]. The formation of needle-like or plate-like crystal habits is anticipated, typical for planar aromatic amides with directional hydrogen bonding [20] [22].
Crystallographic Property | Expected Characteristic | Supporting Evidence |
---|---|---|
Space Group | Monoclinic/Triclinic | Molecular asymmetry and H-bonding |
Polymorphism Potential | High | Benzamide analog behavior |
Hydrogen Bonding | NH···O=C chains/sheets | Amide functional group |
π-π Interactions | Moderate | Thiophene and benzene rings |
Crystal Habit | Needles/Plates | Planar aromatic character |
Disorder Tendency | Moderate | Flexible thiolactone ring |